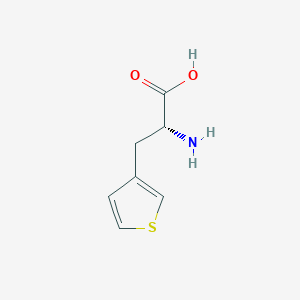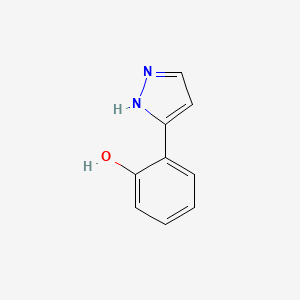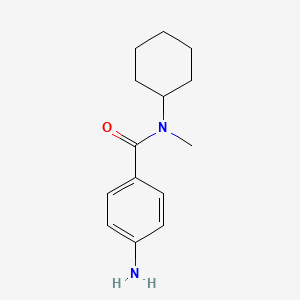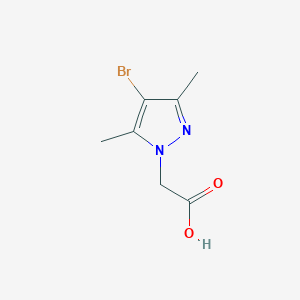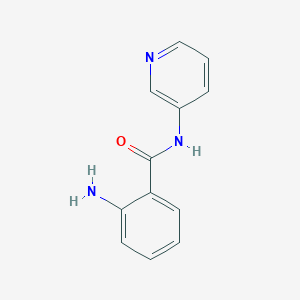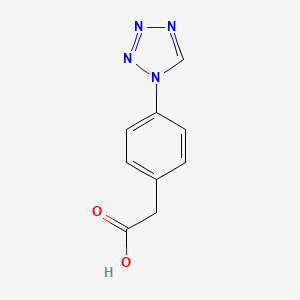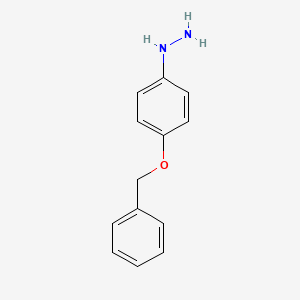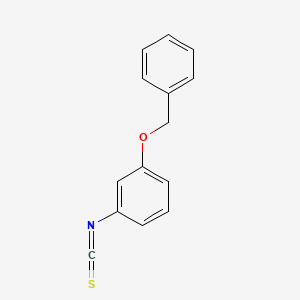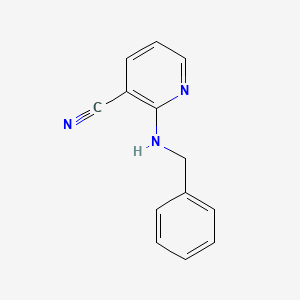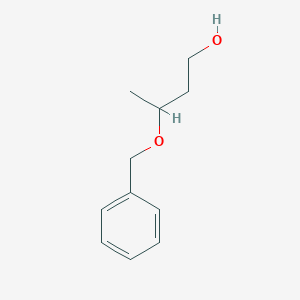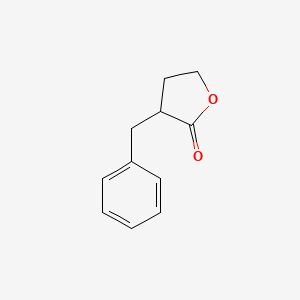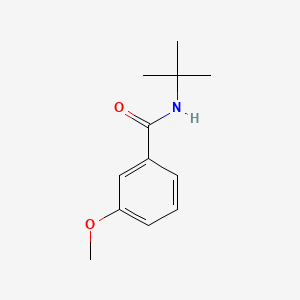
N-tert-ブチル-3-メトキシベンズアミド
概要
説明
N-tert-Butyl-3-methoxybenzamide is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It is a white solid that belongs to the class of anilides.
科学的研究の応用
N-tert-Butyl-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
Target of Action
The primary target of N-tert-Butyl-3-methoxybenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. When DNA damage occurs, PARP1 is one of the first proteins to respond. By inhibiting PARP1, N-tert-Butyl-3-methoxybenzamide prevents the repair of DNA damage, leading to genomic instability and eventually cell death .
Pharmacokinetics
Like other small molecule drugs, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can significantly impact the drug’s bioavailability and effectiveness.
Result of Action
The primary result of N-tert-Butyl-3-methoxybenzamide’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes it a potential candidate for use in cancer therapy, where inducing the death of rapidly dividing cells is desirable.
準備方法
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-methoxybenzamide can be synthesized from 3-methoxybenzoic acid and tert-butylamine . The reaction typically involves the following steps:
Activation of 3-methoxybenzoic acid: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3-methoxybenzoic acid is then reacted with tert-butylamine to form N-tert-Butyl-3-methoxybenzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for N-tert-Butyl-3-methoxybenzamide typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
N-tert-Butyl-3-methoxybenzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-methoxybenzoic acid and tert-butylamine.
Substitution Reactions: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Substitution Reactions: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Hydrolysis: 3-methoxybenzoic acid and tert-butylamine.
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with a halide nucleophile may yield a halogenated benzamide derivative.
類似化合物との比較
N-tert-Butyl-3-methoxybenzamide can be compared with other similar compounds, such as:
N-butyl-4-methoxybenzamide: Similar structure but with a butyl group instead of a tert-butyl group.
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide: Contains additional chlorine atoms on the benzene ring.
N-tert-butyl-3-phenylbutyramide: Contains a phenyl group instead of a methoxy group.
The uniqueness of N-tert-Butyl-3-methoxybenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-tert-butyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIKDPUJFNWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342814 | |
| Record name | N-tert-Butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49834-28-8 | |
| Record name | N-tert-Butyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


